Edaravone glucuronide-d5 (sodium) is a stable isotope-labeled derivative of edaravone, a potent antioxidant and free radical scavenger used primarily in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis and acute ischemic stroke. The glucuronide conjugation of edaravone involves the action of various uridine diphosphate glucuronosyltransferase isoforms, which facilitate its metabolism in the liver and kidneys, leading to its excretion primarily as glucuronide conjugates in urine .
Edaravone glucuronide-d5 (sodium) is classified under pharmaceutical compounds, specifically as a metabolite of edaravone. It is synthesized for use in research, particularly for pharmacokinetic studies and as a tracer in metabolic pathways involving edaravone. The compound is recognized for its role in enhancing the understanding of edaravone's pharmacological effects and mechanisms .
The synthesis of edaravone glucuronide-d5 typically involves the following steps:
This method allows for the precise tracking of edaravone metabolism and its pharmacokinetics in vivo .
Edaravone glucuronide-d5 (sodium) has a complex molecular structure characterized by:
The presence of deuterium atoms (D) in the structure allows for enhanced sensitivity in mass spectrometry applications, aiding in detailed pharmacokinetic studies .
Edaravone glucuronide-d5 undergoes several chemical reactions relevant to its metabolism:
The mechanism of action of edaravone involves several key processes:
Edaravone glucuronide-d5 (sodium) serves several important functions in scientific research:
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0